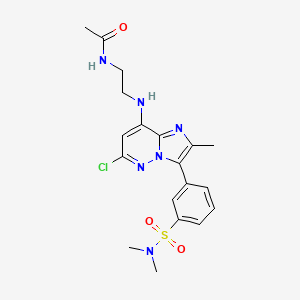

MI 14

Description

Properties

IUPAC Name |

N-[2-[[6-chloro-3-[3-(dimethylsulfamoyl)phenyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN6O3S/c1-12-18(14-6-5-7-15(10-14)30(28,29)25(3)4)26-19(23-12)16(11-17(20)24-26)22-9-8-21-13(2)27/h5-7,10-11,22H,8-9H2,1-4H3,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTAJIONBVMKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C(=CC(=N2)Cl)NCCNC(=O)C)C3=CC(=CC=C3)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Target of Menin-MLL Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core target and mechanism of action of a class of investigational compounds known as Menin-MLL inhibitors. While the specific designation "MI-14" does not correspond to a widely publicized compound, it is highly indicative of a nomenclature used for potent small molecules targeting the critical protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein. This guide will synthesize the available scientific data on this class of inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Target: The Menin-MLL Protein-Protein Interaction

The primary molecular target of Menin-MLL inhibitors is the direct physical interaction between the Menin protein, encoded by the MEN1 gene, and the N-terminal portion of the MLL1 protein (also known as KMT2A) or its oncogenic fusion proteins.[1][2][3] This interaction is a critical dependency for the development and progression of acute leukemias characterized by MLL gene rearrangements (MLL-r).[1][4]

Menin acts as a scaffold protein, and its association with MLL fusion proteins is essential for the recruitment of this complex to chromatin.[1] This aberrant localization leads to the transcriptional upregulation of key downstream target genes, most notably HOXA9 and MEIS1, which are crucial for maintaining the leukemic state through the promotion of cell proliferation and inhibition of differentiation.[3][4][5][6]

By binding to a hydrophobic pocket on Menin that is normally occupied by MLL, these small molecule inhibitors competitively disrupt the Menin-MLL interaction.[5][7] This disruption prevents the MLL fusion protein from being tethered to its target gene promoters, leading to a downregulation of HOXA9 and MEIS1 expression, and subsequently, cell differentiation and apoptosis in MLL-r leukemia cells.[3][5][6]

Quantitative Data: Inhibitor Potency and Cellular Activity

A series of Menin-MLL inhibitors, often designated with an "MI-" prefix, have been developed and characterized. The following tables summarize key quantitative data for several representative compounds from this class, demonstrating their high affinity for Menin and potent anti-leukemic activity in cellular models.

| Compound | Target Binding Affinity (IC50/Kd) | Reference |

| MI-2 | IC50: 446 nM | [8] |

| MI-2-2 | Kd: 22 nM, IC50: 46 nM | [7] |

| MI-136 | - | [8] |

| MI-463 | IC50: 15.3 nM | [8] |

| MI-503 | IC50: 14.7 nM, Kd: 94 nM | [8][9] |

| MIV-6R | IC50: 56 nM, Kd: 85 nM | [5] |

| MI-1481 | IC50: 3.6 nM | [10] |

| D0060-319 | IC50: 7.46 nM | [11] |

| BAY-155 | IC50: 8 nM, Kd: 75 nM | [9] |

| Compound | Cellular Proliferation Inhibition (GI50/IC50) | Cell Line(s) | Reference |

| MI-503 | GI50: 250-570 nM | MLL-rearranged leukemia cell lines | [8] |

| M-89 | IC50: 25 nM (MV-4-11), 54 nM (MOLM-13) | MLL-rearranged leukemia cell lines | [4] |

| M-1121 | IC50: 10.3 nM (MV-4-11), 51.5 nM (MOLM-13) | MLL-rearranged leukemia cell lines | [4] |

| MI-3454 | IC50: 7-27 nM | MLL-rearranged leukemia cell lines | [4] |

| D0060-319 | IC50: 4.0 nM (MV-4-11), 1.7 nM (MOLM-13) | MLL-rearranged leukemia cell lines | [11] |

| BAY-155 | IC50 < 1 µM | MV4;11, MOLM-13 | [9] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway disrupted by Menin-MLL inhibitors.

Caption: The Menin-MLL signaling pathway and its inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize Menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Target Binding

Objective: To quantify the binding affinity of a compound for the Menin protein and its ability to disrupt the Menin-MLL interaction.

Principle: This competitive binding assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the larger Menin protein. Small molecule inhibitors that bind to Menin and displace the labeled peptide will cause a decrease in fluorescence polarization.

Methodology:

-

Reagents and Materials: Purified recombinant human Menin protein, a fluorescently labeled peptide derived from the Menin-binding motif of MLL (e.g., FLSN-MLL), test compounds, and a suitable assay buffer.

-

Assay Setup: A constant concentration of Menin and the fluorescently labeled MLL peptide are incubated to form a complex.

-

Compound Addition: Serial dilutions of the test compound are added to the Menin-MLL complex.

-

Incubation: The reaction is incubated to reach binding equilibrium.

-

Measurement: Fluorescence polarization is measured using a plate reader.

-

Data Analysis: The decrease in polarization is plotted against the compound concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide.[10][11]

Cell Proliferation (MTT/CCK-8) Assay

Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on leukemia cell lines.

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8) into a colored formazan product, the amount of which is proportional to the number of living cells.

Methodology:

-

Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and control cell lines lacking the MLL rearrangement are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a range of concentrations of the Menin-MLL inhibitor.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours to 7 days).

-

Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated to allow for formazan formation.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.[5][11][12]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To measure the effect of the inhibitor on the mRNA expression levels of MLL target genes, such as HOXA9 and MEIS1.

Principle: This technique quantifies the amount of a specific RNA transcript in a sample. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amplification is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.

Methodology:

-

Cell Treatment and RNA Isolation: Leukemia cells are treated with the inhibitor or a vehicle control for a defined period. Total RNA is then extracted and purified.

-

cDNA Synthesis: The purified RNA is reverse-transcribed into cDNA.

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers for the target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Thermocycling and Data Collection: The reaction is run in a real-time PCR instrument, and fluorescence is measured at each cycle.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, normalized to the reference gene, using methods such as the ΔΔCt method.[13][14][15]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if the inhibitor reduces the occupancy of the MLL fusion protein at the promoters of its target genes.

Principle: This technique is used to investigate the interaction between proteins and DNA in the cell. Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified.

Methodology:

-

Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is fragmented into smaller pieces, typically by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the MLL fusion protein is used to pull down the protein and its associated DNA fragments.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific promoter regions (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for a genome-wide analysis of protein binding sites.[16][17][18]

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols.

Caption: Fluorescence Polarization (FP) Assay Workflow.

Caption: Quantitative Real-Time PCR (qRT-PCR) Workflow.

This technical guide provides a comprehensive overview of the core target, mechanism of action, and methods for evaluating Menin-MLL inhibitors. The disruption of the Menin-MLL interaction represents a promising therapeutic strategy for MLL-rearranged leukemias, and the continued development and characterization of potent and specific inhibitors are of significant interest to the scientific and drug development communities.

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]

Unraveling the Identity of "MI 14": A Search for a Novel Compound Yields an Unexpected Result

A comprehensive investigation into the discovery and synthesis of a compound designated "MI 14" has revealed a significant case of mistaken identity. The term "this compound" is overwhelmingly associated with the recently released smartphone, the Xiaomi this compound, with no substantive public domain information available for a chemical entity with the same name in the context of drug discovery and development.

This guide was intended to provide researchers, scientists, and drug development professionals with an in-depth technical overview of a compound purportedly known as "this compound". However, an exhaustive search of scientific databases, chemical repositories, and the broader internet landscape failed to identify a specific molecule with this designation that would be the subject of a detailed scientific whitepaper.

The investigation pursued several potential leads based on the "this compound" nomenclature:

-

Commercial Surfactants: A product named "ULTRAESTER MI-14," a monoisostearate ester of Polyethylene Glycol, was identified. This compound is a surfactant primarily used in the cosmetics and personal care industry. The available information is limited to industrial synthesis and product specifications, which does not align with the user's request for a guide on a novel compound's discovery, biological activity, and signaling pathways.

-

Pharmaceutical Drug Imprints: The imprint "M 14" is used on a generic version of Methotrexate Sodium (2.5 mg), a well-established immunosuppressive drug. In this context, "M 14" serves as a manufacturer's identifier for a specific dosage form and not as the name of a new chemical entity.

-

Research Chemical Nomenclature: A nonsense-mediated RNA decay (NMD) inhibitor with the name "NMDI14" was identified in the scientific literature. While the name bears some resemblance, it is consistently referred to as NMDI14, and no evidence suggests it is shortened to "this compound".

-

Abbreviations in Drug Discovery: The abbreviation "MI" is sometimes used for "menin inhibitor," a class of investigational anti-cancer agents. However, a thorough review of publicly available lists and publications on menin inhibitors did not yield any specific compound designated as "this compound." It is plausible that "this compound" could be an internal, unpublished code for a compound within a pharmaceutical company or research institution, but no public information is available to substantiate this.

The overwhelming prevalence of the "Xiaomi this compound" smartphone in search results across all queries underscores the lack of a prominent chemical compound with the same name in the public domain.

While the aim was to produce a detailed technical guide on the discovery and synthesis of the "this compound" compound, the investigation has concluded that there is no publicly documented chemical entity with this specific designation in the context of pharmaceutical research and development. The term "this compound" is almost exclusively associated with a consumer electronics product. Therefore, the core requirements for a technical whitepaper, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.

An In-depth Technical Guide to the Biological Function of MI 14

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI 14 is a potent and highly selective small-molecule inhibitor of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ).[1][2] This enzyme plays a crucial role in cellular signaling and membrane trafficking by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger, primarily at the Golgi apparatus. Due to the essential role of PI4KIIIβ in the replication of a broad range of single-stranded positive-sense RNA viruses, inhibitors such as this compound are valuable tools for virology research and potential starting points for the development of broad-spectrum antiviral therapeutics.

Core Biological Function of the Target: PI4KIIIβ

PI4KIIIβ is a central enzyme in the phosphoinositide signaling pathway. Its primary function is the synthesis of PI4P, which acts as a docking site for a variety of effector proteins containing PI4P-binding domains (e.g., PH domains). This recruitment is critical for:

-

Membrane Trafficking: Regulating the structure and function of the Golgi apparatus and controlling the transport of lipids and proteins to and from this organelle.

-

Cytoskeletal Organization: Influencing the dynamics of the actin cytoskeleton.

-

Viral Replication: Several RNA viruses, including hepatitis C virus (HCV) and enteroviruses, hijack the host cell's PI4KIIIβ. They co-opt the enzyme to create PI4P-enriched membranous webs in the cytoplasm, which serve as scaffolds for their replication machinery. Inhibition of PI4KIIIβ disrupts the formation of these replication organelles, thereby blocking viral proliferation.

-

Cancer Signaling: Emerging evidence suggests a role for PI4KIIIβ in cancer. It has been implicated in the activation of the pro-survival Akt signaling pathway, in some cases independently of its kinase activity, through interactions with proteins like Rab11a.

Quantitative Data for this compound

The following tables summarize the in vitro inhibitory activity and cellular antiviral efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. PI4KIIIβ |

| PI4KIIIβ | 54 | - |

| PI4KIIIα | >100,000 | >1,850-fold |

| PI4KIIα | >100,000 | >1,850-fold |

| PI3Kα | >10,000 | >185-fold |

| PI3Kβ | >10,000 | >185-fold |

| PI3Kδ | >10,000 | >185-fold |

| PI3Kγ | >10,000 | >185-fold |

Data sourced from MedChemExpress, referencing Mejdrová et al., J. Med. Chem., 2015.[1][2]

Table 2: Antiviral Activity of this compound in HeLa Cells

| Virus | EC50 (µM) |

| Hepatitis C Virus (HCV) 1b | 0.087 |

| Coxsackievirus B3 (CVB3) | 0.145 |

| Human Rhinovirus M (HRVM) | 1.03 |

| Hepatitis C Virus (HCV) 2a | 10.6 |

Data sourced from MedChemExpress.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro potency (IC50) of this compound against PI4KIIIβ. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Methodology:

-

Kinase Reaction Setup:

-

Prepare a reaction buffer suitable for PI4KIIIβ (e.g., 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT, and 0.02% Brij-35).

-

Dispense recombinant human PI4KIIIβ enzyme into wells of a 384-well plate.

-

Add serial dilutions of this compound (typically in DMSO, ensuring the final DMSO concentration is constant across all wells, e.g., <1%).

-

Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., 100 µM PI in phosphatidylserine vesicles) and ATP (at a concentration near the Km for the enzyme).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[3][4]

-

Add Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[3][4]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to controls (0% inhibition with DMSO vehicle, 100% inhibition with no enzyme or a pan-kinase inhibitor).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

-

Cell-Based Antiviral Assay

This protocol outlines a method to evaluate the efficacy of this compound in inhibiting viral replication in a cellular context.

Methodology:

-

Cell Seeding:

-

Seed HeLa cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

-

Compound Treatment and Infection:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the medium containing the diluted compound.

-

Infect the cells with the virus of interest (e.g., CVB3) at a predetermined multiplicity of infection (MOI).

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).

-

-

Quantification of Viral Replication/Cell Viability:

-

Assess cell viability, which is inversely proportional to viral replication due to CPE. A common method is using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Alternatively, viral replication can be quantified directly by methods such as plaque assays, RT-qPCR for viral RNA, or ELISA for viral proteins.

-

-

Data Analysis:

-

Calculate the percentage of cell viability or inhibition of viral replication for each compound concentration relative to untreated, infected controls.

-

Plot the data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 (half-maximal effective concentration).

-

Simultaneously, assess the cytotoxicity of this compound in uninfected cells to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

-

Visualizations: Signaling Pathways and Workflows

PI4P Biosynthesis and Viral Hijacking

The following diagram illustrates the central role of PI4KIIIβ in generating the PI4P pool at the Golgi and how this process is exploited by RNA viruses.

Caption: PI4KIIIβ phosphorylates PI to PI4P at the Golgi, a process inhibited by this compound.

Experimental Workflow for PI4KIIIβ Inhibitor Characterization

This diagram outlines a typical workflow for identifying and characterizing a novel PI4KIIIβ inhibitor like this compound.

Caption: Workflow for identification and characterization of a PI4KIIIβ inhibitor.

References

Disambiguation of "MI 14" in the Context of Gene Expression

Initial research indicates that "MI 14" is not a standard or widely recognized designation for a specific gene, protein, or signaling pathway in the broader context of molecular biology. The term's ambiguity necessitates a multi-faceted approach to provide a comprehensive technical guide. This document will explore the most plausible scientific interpretations of "this compound" based on current literature, focusing on entities where "MI" or "14" are prominent features and have a defined role in gene expression.

The most direct match from scientific literature is Mi14-3-3 , a designation for members of the 14-3-3 gene family in Mangifera indica (mango). Other potential interpretations, assuming "this compound" could be a partial name or a typo, include well-studied molecules such as Mitogen-activated protein kinase 14 (MAPK14) , Caspase recruitment domain family member 14 (CARD14) , and microRNA-214 (miR-214) . Additionally, "MI" is a common abbreviation for Myocardial Infarction , and there is research into the role of genes on chromosome 14 in this pathology.

This guide will primarily focus on the Mi14-3-3 gene family due to the direct nomenclature match and then provide concise overviews of the other potential candidates and their roles in gene expression.

Part 1: The Mi14-3-3 Gene Family in Mangifera indica (Mango)

The 14-3-3 proteins are a family of highly conserved regulatory proteins found in all eukaryotic organisms. They play crucial roles in a vast array of cellular processes by binding to a multitude of phosphoserine/phosphothreonine-containing motifs in target proteins. In plants, 14-3-3 proteins are integral to signaling pathways that regulate growth, development, and responses to environmental stress. The "Mi" in Mi14-3-3 designates their origin from Mangifera indica.

Role in Gene Expression

Members of the Mi14-3-3 gene family are key regulators of gene expression, primarily through their interaction with transcription factors and other signaling proteins. Their influence on gene expression is indirect, mediated by modulating the activity, localization, and stability of proteins that control transcription.

Key functions of Mi14-3-3 proteins in regulating gene expression include:

-

Hormone Signal Transduction: They are involved in signaling pathways for plant hormones like auxins, gibberellins, and abscisic acid, which in turn regulate the expression of a wide range of genes controlling plant development.

-

Stress Response: Mi14-3-3 proteins play a significant role in mediating plant responses to both biotic and abiotic stress. They can interact with stress-activated protein kinases and transcription factors to modulate the expression of stress-responsive genes. For instance, the expression of Mi14-3-3-A1 in mango was observed to decrease after 12 hours of drought treatment.[1]

-

Metabolic Regulation: They are involved in the regulation of enzymes and proteins related to primary and secondary metabolism, thereby influencing the expression of metabolic genes.

Quantitative Data: Expression Analysis of Mi14-3-3 Genes

The expression levels of Mi14-3-3 genes vary across different tissues and in response to environmental stimuli. A study on the genome-wide identification of the 14-3-3 gene family in mango provides insights into their differential expression.

| Gene ID | Tissue/Organ with Highest Expression | Expression Level (Relative) | Condition with Altered Expression |

| Mi14-3-3-A1 | Root | High | Down-regulated by drought stress |

| MiGF6A | Leaf | Moderate | - |

| MiGF6B | Flower | High | - |

(Note: This table is a representative summary based on available literature. Detailed quantitative expression data would require access to specific transcriptomic datasets.)

Experimental Protocols

1. Genome-Wide Identification and Bioinformatic Analysis of Mi14-3-3 Genes

-

Objective: To identify all members of the 14-3-3 gene family in the mango genome.

-

Methodology:

-

Database Search: The mango genome database is searched using BLASTp with known 14-3-3 protein sequences from other plant species (e.g., Arabidopsis thaliana) as queries.

-

Domain Verification: The retrieved protein sequences are analyzed for the presence of the conserved 14-3-3 domain using tools like Pfam and SMART.

-

Phylogenetic Analysis: The identified Mi14-3-3 protein sequences are aligned with 14-3-3 proteins from other species using ClustalW or MUSCLE. A phylogenetic tree is constructed using the Neighbor-Joining or Maximum Likelihood method in MEGA or a similar software.

-

Gene Structure and Chromosomal Location: The exon-intron structure of each Mi14-3-3 gene is determined by comparing the coding sequences with their corresponding genomic sequences. The chromosomal location is mapped based on the genome annotation.[2]

-

2. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the expression levels of Mi14-3-3 genes in different tissues or under different stress conditions.

-

Methodology:

-

RNA Extraction: Total RNA is extracted from various mango tissues (e.g., root, stem, leaf, flower, fruit) using a commercial RNA extraction kit or the CTAB method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers for the target Mi14-3-3 genes and a reference gene (e.g., Actin or Ubiquitin) are designed using software like Primer3.

-

qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

-

Signaling Pathway and Workflow Diagrams

Part 2: Other Potential Interpretations of "this compound"

This section provides a brief overview of other established molecules in gene expression research that could be related to the user's query.

A. Mitogen-Activated Protein Kinase 14 (MAPK14 / p38α)

-

Role in Gene Expression: MAPK14, also known as p38α, is a central component of the MAPK signaling pathway. It is activated by cellular stress and inflammatory cytokines. Activated MAPK14 phosphorylates and activates numerous transcription factors (e.g., ATF2, MEF2C, STAT1) and other kinases, leading to the transcriptional regulation of genes involved in inflammation, apoptosis, cell cycle arrest, and differentiation.[3]

-

Significance: The p38 MAPK pathway is a major target for drug development in inflammatory diseases and cancer.

B. Caspase Recruitment Domain Family Member 14 (CARD14)

-

Role in Gene Expression: CARD14 is a scaffolding protein that plays a critical role in activating the NF-κB signaling pathway in epithelial cells, particularly keratinocytes.[4] Upon activation, CARD14 oligomerizes and recruits other proteins to form a signaling complex that ultimately leads to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of NF-κB, which translocates to the nucleus and activates the expression of genes involved in inflammation and immune responses. Recent studies also show a direct interaction between CARD14 and the transcription factor MYC, influencing skin barrier homeostasis.[4]

-

Significance: Mutations in the CARD14 gene are associated with inflammatory skin diseases like psoriasis and atopic dermatitis.

C. microRNA-214 (miR-214)

-

Role in Gene Expression: miR-214 is a small non-coding RNA that regulates gene expression at the post-transcriptional level. It binds to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. miR-214 has been shown to target a variety of genes involved in cell proliferation, differentiation, apoptosis, and immunity. For example, it can target the PTEN gene, an inhibitor of the PI3K-AKT signaling pathway, thereby promoting T cell activation.[5]

-

Significance: Dysregulation of miR-214 has been implicated in various cancers and inflammatory diseases.

D. Myocardial Infarction (MI) and Chromosome 14

-

Role in Gene Expression: Myocardial infarction involves complex changes in gene expression that drive processes like inflammation, fibrosis, and angiogenesis.[6] While no single gene on chromosome 14 is solely responsible for MI, several genes located on this chromosome are associated with cardiovascular diseases. Genes on chromosome 14 that have been linked to health conditions include those involved in various cellular functions.[7][8] Genetic studies have identified loci on chromosome 14 that are associated with a risk of MI, suggesting that genes in this region may play a role in the disease's pathogenesis by influencing the expression of proteins involved in cardiac function and repair.

-

Significance: Understanding the genetic basis of MI is crucial for developing new therapeutic strategies.

This guide has provided an in-depth look at the most likely interpretations of "this compound" in the context of gene expression, with a primary focus on the Mi14-3-3 gene family in plants. The additional sections offer insights into other significant molecules that may be relevant to the user's interest. The provided experimental protocols and diagrams serve as a foundation for further research in these areas.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MAPK14 mitogen-activated protein kinase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immune function of miR-214 and its application prospects as molecular marker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways and targeted therapy for myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromosome 14: MedlinePlus Genetics [medlineplus.gov]

- 8. Chromosome 14 - Wikipedia [en.wikipedia.org]

MI 14 and its interaction with proteins

An In-depth Technical Guide on 14-3-3 Protein Interactions

Disclaimer: The user query specified "MI 14." Initial research did not yield a specific protein or molecule with this designation that is widely recognized in the context of protein-protein interactions. The search results, however, frequently pointed to the 14-3-3 protein family , a well-established and extensively researched group of proteins central to numerous signaling pathways. Given the technical nature of the request for a whitepaper on protein interactions, this guide will focus on the 14-3-3 protein family, assuming "this compound" was a typographical error.

Introduction

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules found in all eukaryotic organisms.[1] They are critical scaffolding proteins that modulate the activity of a vast array of binding partners, thereby influencing a multitude of cellular processes. These processes include signal transduction, cell cycle control, apoptosis, and protein trafficking.[2] In humans, there are seven distinct 14-3-3 isoforms (β, γ, ε, ζ, η, σ, and τ), each encoded by a separate gene. These isoforms can form both homodimers and heterodimers, which is a key feature of their function.[2]

The primary mechanism of 14-3-3 protein interaction is through the recognition and binding of phosphorylated serine or threonine residues within specific sequence motifs on their target proteins.[3] However, they are also known to interact with unphosphorylated ligands.[3] Through these interactions, 14-3-3 proteins can alter the conformation of their binding partners, facilitate the assembly of multi-protein complexes, and control the subcellular localization of their targets.[4] Given their central role in cellular signaling, dysregulation of 14-3-3 protein interactions is implicated in a range of diseases, including cancer and neurodegenerative disorders.[4]

Quantitative Data on 14-3-3 Protein Interactions

The binding affinities of 14-3-3 proteins for their partners and the efficacy of molecules that modulate these interactions are crucial for understanding their biological function and for therapeutic development. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities (Kd) of 14-3-3 Proteins with Target Peptides

| 14-3-3 Isoform | Target Protein/Peptide | Kd (µM) | Method |

| 14-3-3ε | pT(502-510) | 0.0452 | Not Specified |

| 14-3-3ε | [Pmb 507 ]pT(502-510) | 0.002 - 0.25 | Surface Plasmon Resonance |

| 14-3-3ε | [sThr 507 ]pT(502-510) | 4 - 500 | Surface Plasmon Resonance |

| 14-3-3ζ | Synaptopodin fragment | 1.38 | Surface Plasmon Resonance[5] |

| 14-3-3γ | FOXO3 pS413 | 1.6 ± 0.1 | Fluorescence Anisotropy[6][7] |

| 14-3-3γ | Tau pT245 | 8.6 ± 0.8 | Fluorescence Anisotropy[6][7] |

| 14-3-3γ | BAD pS134 | 15.9 ± 1.9 | Fluorescence Anisotropy[6][7] |

| 14-3-3η | hDMX335-373 pSer342/pSer367 | 0.0303 ± 0.0064 (Kd1), 10.67 ± 1.2 (Kd2) | Not Specified[8] |

| 14-3-3η | hDM2160-192 pSer166/pSer186 | 0.0496 ± 0.0121 (Kd1), 17.5 ± 2.5 (Kd2) | Not Specified[8] |

| 14-3-3σ | ERα | 0.17 ± 0.02 | Fluorescence Polarization[9] |

| 14-3-3σ | p53 | 8.1 ± 1.2 | Fluorescence Polarization[9] |

Table 2: IC50 and EC50 Values of 14-3-3 Interaction Modulators

| Modulator | 14-3-3 Isoform(s) | Target Interaction | IC50/EC50 (µM) | Assay |

| F1 | 14-3-3ζ | PRAS40 | 9.3 | ELISA[10] |

| F1 | 14-3-3γ | PRAS40 | 16.4 | ELISA[10] |

| F1 | All seven isoforms | Exoenzyme S | 6 - 19 | Functional Assay[10] |

| Fusicoccin A | 14-3-3σ | GpIBα | 4.2 ± 1.1 | Not Specified[11] |

| Fusicoccin A | 14-3-3ε | GpIBα | 78 ± 1.1 | Not Specified[11] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of 14-3-3 proteins in key cellular signaling pathways.

References

- 1. abeomics.com [abeomics.com]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Identifying 14-3-3 interactome binding sites with deep learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00132C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. openaccess.uoc.edu [openaccess.uoc.edu]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Early-Stage Research of MI 14, a Potent PI4KIIIβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on MI 14, a selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). This compound has demonstrated significant potential as a broad-spectrum antiviral agent against a range of single-stranded positive-sense RNA viruses. This document summarizes key quantitative data, details the experimental protocols used in its initial characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Quantitative Data Summary

The inhibitory and antiviral activities of this compound have been quantified through various in vitro assays. The data presented below is crucial for understanding the potency and selectivity of this compound.

| Parameter | Target | Value | Assay Type |

| IC₅₀ | PI4KIIIβ | 54 nM | ADP-Glo Kinase Assay |

| IC₅₀ | PI4KIIIα | >100 µM | ADP-Glo Kinase Assay |

| IC₅₀ | PI4KIIα | >100 µM | ADP-Glo Kinase Assay |

| EC₅₀ | Hepatitis C Virus (HCV) 1b | 0.087 µM | Cell-based Antiviral Assay |

| EC₅₀ | Coxsackievirus B3 (CVB3) | 0.145 µM | Cell-based Antiviral Assay |

| EC₅₀ | Human Rhinovirus M (HRVM) | 1.03 µM | Cell-based Antiviral Assay |

| EC₅₀ | Hepatitis C Virus (HCV) 2a | 10.6 µM | Cell-based Antiviral Assay |

Signaling Pathway of PI4KIIIβ in Enterovirus Replication

Many RNA viruses, including enteroviruses, hijack the host cell's PI4KIIIβ to facilitate their replication. The following diagram illustrates the key steps in this signaling pathway and how it is exploited by the virus.

Unraveling the Core Machinery of RNA Methylation: A Technical Guide to the METTL3-METTL14 Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural and functional analysis of the METTL3-METTL14 complex, a critical enzyme in post-transcriptional gene regulation. The dysregulation of this complex is implicated in various diseases, including cancer, making it a promising target for therapeutic intervention. This document details the structural biology, mechanism of action, and key experimental protocols for studying this essential enzyme complex.

Core Structural and Functional Insights

The N6-methyladenosine (m6A) modification of RNA is a crucial regulator of mRNA stability, splicing, and translation. The catalytic core of the m6A methyltransferase complex in humans is a heterodimer composed of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). While METTL3 contains the S-adenosylmethionine (SAM)-binding pocket and is the catalytic subunit, METTL14 plays a crucial, non-catalytic role in recognizing the substrate RNA and stabilizing the complex.[1][2][3][4]

The crystal structure of the human METTL3-METTL14 complex reveals an extensive interaction surface between the two proteins, which is essential for their cooperative function.[2] This interaction creates a positively charged groove that is proposed to be the RNA-binding site.[4] The catalytic activity of the complex is significantly higher than that of METTL3 alone, highlighting the synergistic relationship between the two subunits.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and function of the METTL3-METTL14 complex.

| PDB ID | Complex | Resolution (Å) | Ligands | Description |

| 5IL0 | METTL3-METTL14 | 1.90 | None | Crystal structure of the apo METTL3-METTL14 complex.[4] |

| 5L6D | METTL3-METTL14 | 1.85 | SAH (S-adenosyl-L-homocysteine) | Complex with the reaction product SAH, providing insights into the post-methylation state.[3] |

| 9G4S | METTL3-METTL14 | 1.95 | Compound 56 | Structure with a small molecule inhibitor, revealing a potential allosteric binding site.[5] |

| 7O0L | METTL3-METTL14 | Not Specified | Compound 8 | Complex with a small molecule inhibitor. |

Table 1: Publicly available crystal structures of the human METTL3-METTL14 complex.

| Assay Type | Key Reagents | Principle | Measured Parameter | Reference |

| Radiometric HotSpot™ Assay | S-adenosyl-L-[methyl-3H]methionine, RNA substrate | Measures the transfer of a radiolabeled methyl group from SAM to the RNA substrate. | Enzymatic activity (IC50 for inhibitors) | [6] |

| Chemiluminescent Assay | S-adenosylmethionine, RNA substrate, anti-m6A antibody, HRP-conjugated secondary antibody | Detects the formation of m6A on the RNA substrate using a specific antibody and a chemiluminescent readout. | Methyltransferase activity | [7] |

| Mass Spectrometry-based Assay (SAMDI) | RNA substrate, S-adenosylmethionine | Directly measures the mass change of the RNA substrate upon methylation. | Enzymatic activity, inhibitor IC50 values | [8] |

| AptaFluor™ Methyltransferase Assay | RNA aptamer sensor for SAH, TR-FRET pair | Detects the production of SAH, a universal product of SAM-dependent methyltransferases. | Enzymatic activity | [9] |

Table 2: Common in vitro assays for measuring METTL3-METTL14 activity.

Signaling and Functional Pathways

The METTL3-METTL14 complex is the primary "writer" of the m6A modification on mRNA. This modification is then recognized by "reader" proteins, which in turn mediate the downstream effects on RNA metabolism. The overall process is a key regulatory layer in gene expression.

Caption: The m6A RNA methylation pathway initiated by the METTL3-METTL14 complex.

Key Experimental Protocols

In Vitro Methyltransferase Activity Assay (Radiometric)

This protocol is a standard method for quantifying the enzymatic activity of the METTL3-METTL14 complex and for determining the potency of inhibitors.

Materials:

-

Recombinant human METTL3-METTL14 complex

-

RNA substrate (e.g., a short single-stranded RNA containing the GGACU consensus sequence)

-

S-adenosyl-L-[methyl-3H]methionine (Radiolabeled SAM)

-

S-adenosyl-L-homocysteine (SAH) as a positive control inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT)

-

Scintillation cocktail

-

Filter paper and filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA substrate, and the METTL3-METTL14 enzyme.

-

To measure inhibitor activity, pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the reaction by adding radiolabeled SAM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated radiolabeled SAM.

-

Add scintillation cocktail to the dried filter paper.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the enzyme activity as the amount of radiolabeled methyl group transferred to the RNA substrate per unit of time. For inhibitor studies, calculate the IC50 value from a dose-response curve.[6]

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. A Mass Spectrometric Assay of METTL3/METTL14 Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

Methodological & Application

Application Notes & Protocols: MI-3454, a Potent Menin-MLL Inhibitor for In Vitro Research

Audience: Researchers, scientists, and drug development professionals in oncology and hematology.

Introduction: MI-3454 is a highly potent, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are characteristic of a particularly aggressive subtype of acute leukemia.[1][2] Additionally, the Menin-MLL1 interaction is vital for leukemias harboring mutations in the Nucleophosmin 1 (NPM1) gene.[1] MI-3454 acts by binding directly to the MLL binding pocket on the Menin protein, thereby disrupting the formation of the oncogenic complex and inhibiting the transcription of key target genes like HOXA9 and MEIS1.[3] This leads to the suppression of proliferation, induction of cellular differentiation, and apoptosis in susceptible cancer cell lines.[1][4] These application notes provide detailed protocols for the use of MI-3454 in cell culture-based assays.

Data Presentation

The following tables summarize the in vitro activity of MI-3454 and related Menin-MLL inhibitors against various leukemia cell lines.

Table 1: In Vitro Potency of MI-3454

| Parameter | Value | Reference |

| Target | Menin-MLL1 Interaction | [1] |

| IC₅₀ (FP Assay) | 0.51 nM | [3] |

| Binding Affinity (Kd) | Subnanomolar | [1] |

FP Assay: Fluorescence Polarization Assay

Table 2: Anti-proliferative Activity of MI-3454 in Leukemia Cell Lines

| Cell Line | MLL Fusion Protein | GI₅₀ (nM) | Reference |

| MOLM-13 | MLL-AF9 | 7 - 27 | [1][3] |

| MV-4-11 | MLL-AF4 | 7 - 27 | [1][3] |

| RS4;11 | MLL-AF4 | Not specified, but effective | [4] |

| KOPN-8 | MLL-ENL | 7 - 27 | [1] |

GI₅₀: Concentration causing 50% growth inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MI-3454 and a general workflow for its in vitro evaluation.

Caption: Mechanism of MI-3454 action in MLL-rearranged leukemia.

Caption: General experimental workflow for in vitro testing of MI-3454.

Experimental Protocols

1. Cell Culture Maintenance

This protocol is a general guideline for suspension leukemia cell lines like MOLM-13 and MV-4-11.

-

Materials:

-

Leukemia cell line (e.g., MOLM-13, ATCC CRL-1552)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Sterile T-75 culture flasks

-

Sterile centrifuge tubes (15 mL or 50 mL)

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Procedure:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.

-

To subculture, aseptically transfer the cell suspension to a sterile centrifuge tube.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Split the culture as needed (typically every 2-3 days) to maintain the recommended cell density.

-

2. Cell Proliferation (Growth Inhibition) Assay

This protocol determines the GI₅₀ value of MI-3454.

-

Materials:

-

Log-phase growing cells

-

Complete growth medium

-

MI-3454 stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well flat-bottom plates (clear for colorimetric assays, white for luminescence)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Procedure:

-

Harvest and count cells. Resuspend in complete growth medium to a final concentration of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

-

Prepare serial dilutions of MI-3454 in complete growth medium. A typical final concentration range would be 1 nM to 10 µM. Include a DMSO vehicle control.

-

Add 100 µL of the diluted MI-3454 or vehicle control to the appropriate wells to achieve a final volume of 200 µL.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Assess cell viability using a preferred method (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

-

Read the absorbance or luminescence on a plate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

-

3. Apoptosis Assay by Annexin V Staining

This protocol quantifies the induction of apoptosis following treatment with MI-3454.

-

Materials:

-

Log-phase growing cells

-

MI-3454 stock solution

-

Sterile 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (or equivalent with a different fluorophore)

-

Flow cytometer

-

-

Procedure:

-

Seed 1 x 10⁶ cells in 2 mL of complete growth medium per well in 6-well plates.

-

Treat cells with MI-3454 at a relevant concentration (e.g., 5x GI₅₀) and a vehicle control (DMSO).

-

Incubate for 48 hours at 37°C and 5% CO₂.

-

Harvest cells by transferring the suspension to centrifuge tubes. Centrifuge at 200 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the apoptosis kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always adhere to institutional guidelines for laboratory safety.

References

- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2minutemedicine.com [2minutemedicine.com]

- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a 14-Day Murine Model of Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a 14-day murine model of myocardial infarction (MI) in a laboratory setting. This model is crucial for studying the pathophysiology of cardiac remodeling, heart failure, and for evaluating the efficacy of novel therapeutic interventions. At 14 days post-MI, the heart has transitioned from the acute inflammatory phase to a proliferative and early maturation phase, characterized by significant fibrosis and scar formation, making it an ideal time point for assessing interventions aimed at mitigating adverse remodeling.

Application 1: Assessment of Cardiac Function and Remodeling

The 14-day post-MI model is extensively used to evaluate changes in cardiac function and structure. Echocardiography is the primary non-invasive method for this assessment.

Experimental Protocol: Transthoracic Echocardiography

-

Animal Preparation: Anesthetize the mouse using 1-2% isoflurane.[1] Maintain the heart rate above 400 beats per minute to ensure physiological relevance.[1] Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Image Acquisition: Use a high-frequency ultrasound system. Acquire M-mode, 2-D, and Doppler images from the parasternal long-axis (PLAX) and short-axis (PSAX) views.

-

Data Analysis: Measure left ventricular end-diastolic dimension (LVEDd) and left ventricular end-systolic dimension (LVESd) from the M-mode images. Calculate fractional shortening (FS) and ejection fraction (EF) to assess systolic function. In post-MI models, due to wall motion abnormalities, EF calculated from 2-D images using Simpson's method is more accurate than FS.[1][2]

Data Presentation: Expected Echocardiographic Parameters at Day 14 Post-MI

| Parameter | Sham Control (Typical Range) | Day 14 Post-MI (Typical Range) | Description |

| LVEDd (mm) | 3.5 - 4.0 | 4.5 - 5.5 | Increased due to ventricular dilation. |

| LVESd (mm) | 2.0 - 2.5 | 3.5 - 4.5 | Increased due to reduced contractility. |

| Fractional Shortening (%) | 35 - 50 | 15 - 25 | Significantly reduced, indicating systolic dysfunction. |

| Ejection Fraction (%) | 55 - 70 | 25 - 40 | Significantly reduced, indicating impaired pumping function. |

Note: These values are approximate and can vary based on mouse strain, infarct size, and specific laboratory conditions.

Application 2: Histological Evaluation of Cardiac Fibrosis and Infarct Size

Histological analysis at day 14 allows for the quantification of infarct size and the extent of fibrosis, which are key determinants of cardiac remodeling.

Experimental Protocol: Histological Staining

-

Tissue Harvest: Euthanize the mouse and excise the heart. Perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

Tissue Processing: Fix the heart in 10% buffered formalin overnight, then embed in paraffin.[3]

-

Sectioning: Cut 5 µm sections from the apex to the base.[3]

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphology and identification of inflammatory cells.

-

Masson's Trichrome: To specifically visualize and quantify collagen deposition (fibrosis), which stains blue.

-

-

Image Analysis: Digitize the stained sections. Measure the infarct size as a percentage of the total left ventricular circumference.[3] Quantify the fibrotic area in the infarct and border zones using image analysis software. At 10 to 14 days, the infarct typically appears as a yellow, softened lesion with red-tan borders on gross examination, and microscopically shows well-established granulation tissue and early collagen deposition.[4][5]

Application 3: Molecular Analysis of Signaling Pathways

At day 14 post-MI, specific signaling pathways related to fibrosis and inflammation are active and can be assessed to understand the molecular mechanisms of remodeling and to evaluate drug targets.

Experimental Protocol: Western Blotting for Key Proteins

-

Tissue Lysis: Harvest the heart and dissect the infarct, border zone, and remote myocardial tissues. Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., TGF-β1, Smad2/3, p-Smad2/3, Collagen I). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Data Presentation: Key Molecular Markers at Day 14 Post-MI

| Protein Target | Expected Change in Infarct/Border Zone | Role in Cardiac Remodeling |

| TGF-β1 | Upregulated[6] | A master regulator of fibrosis, promoting myofibroblast activation and collagen synthesis.[7][8] |

| Phospho-Smad2/3 | Increased | Activated downstream effectors of the canonical TGF-β signaling pathway.[9] |

| Collagen Type I | Significantly Increased | The primary structural component of the fibrotic scar. |

| MMP-2 / MMP-9 | Activity can be elevated | Matrix metalloproteinases involved in extracellular matrix turnover and remodeling. |

| IL-1β / IL-6 | May remain elevated | Pro-inflammatory cytokines that contribute to adverse remodeling.[10] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the 14-day mouse model of myocardial infarction.

TGF-β Signaling Pathway in Cardiac Fibrosis

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Educational Case: Myocardial Infarction: Histopathology and Timing of Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Transforming growth factor (TGF)-β signaling in cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Good and bad sides of TGFβ-signaling in myocardial infarction [frontiersin.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Myo-Inositol (MI) in Cancer Dependencies Identified by CRISPR Screening

Introduction

Recent advancements in CRISPR-Cas9 technology have revolutionized functional genomic screening, enabling the identification of novel cancer vulnerabilities and potential therapeutic targets. While the specific term "MI 14" did not yield a direct match in the context of CRISPR screening from current literature, a prominent discovery highlighted by in vivo CRISPR screens is the critical role of myo-inositol (MI) and its transporter, SLC5A3, in certain cancers, particularly Acute Myeloid Leukemia (AML).[1] This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the application of CRISPR screening to uncover and validate such metabolic dependencies, using the discovery of the MI-SLC5A3 axis as a case study.

Background: Myo-Inositol and Cancer

Myo-inositol is a carbocyclic sugar that serves as a vital precursor for the synthesis of inositol phosphates and phosphoinositides, which are crucial second messengers in various signaling pathways regulating cell growth, proliferation, and survival. While most cells can synthesize myo-inositol, some cancer cells exhibit a heightened dependency on extracellular uptake. CRISPR-based screens have been instrumental in identifying the genes involved in this uptake and metabolism, thereby exposing these pathways as potential therapeutic targets.[1]

Key Discovery from In Vivo CRISPR Screening

An in vivo CRISPR screening platform was utilized to identify therapeutic targets in AML. This screen revealed that the myo-inositol transporter SLC5A3 is a significant dependency in AML cells.[1] The knockout of SLC5A3 led to reduced AML cell growth, highlighting the reliance of these cancer cells on extracellular myo-inositol.[1] This finding underscores the power of CRISPR screens in uncovering metabolic vulnerabilities that may not be apparent from in vitro studies alone.

Data Presentation

The following table summarizes the quantitative data from competitive growth assays in AML cell lines following the knockout of SLC5A3 and manipulation of myo-inositol concentrations.

| Cell Line | Genetic Modification | Culture Condition | Outcome | Reference |

| MV4-11 | SLC5A3 knockout (sgSLC-1, sgSLC-2) | Regular medium (~0.3 mmol/L MI) | Reduced competitive growth | [1] |

| U937 | SLC5A3 knockout (sgSLC-1, sgSLC-2) | Regular medium (~0.3 mmol/L MI) | Reduced competitive growth | [1] |

| MV4-11 | SLC5A3 knockout | MI-depleted medium | Impaired cell growth | [1] |

| U937 | SLC5A3 knockout | MI-depleted medium | Impaired cell growth | [1] |

| AML cells | Wild-type | MI-depleted medium with 0.3 mmol/L MI | Rescued cell growth | [1] |

Signaling Pathway

The signaling pathway affected by the depletion of myo-inositol in dependent cancer cells is multifaceted, impacting several downstream processes. The diagram below illustrates the central role of SLC5A3 in myo-inositol uptake and its subsequent influence on cellular signaling.

Caption: Myo-inositol uptake and its role in signaling.

Experimental Protocols

Pooled CRISPR-Cas9 Knockout Screen in AML Cells

This protocol outlines the key steps for performing a pooled CRISPR-Cas9 knockout screen to identify gene dependencies in AML cell lines, based on methodologies that have successfully identified targets like SLC5A3.[1]

A. sgRNA Library Preparation and Lentivirus Production:

-

Library Selection: Choose a genome-scale or a focused sgRNA library. For identifying metabolic dependencies, a library targeting metabolic genes may be suitable.[1]

-

Library Amplification: Amplify the sgRNA library plasmid DNA to obtain a sufficient amount for lentiviral packaging.

-

Lentiviral Packaging: Co-transfect the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) into a packaging cell line like HEK293T.

-

Virus Harvest and Titration: Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection. Determine the viral titer to ensure an appropriate multiplicity of infection (MOI).

B. Cell Line Transduction and Selection:

-

Cell Preparation: Culture the target AML cell line (e.g., MV4-11, U937) to a sufficient number for the screen.[1]

-

Transduction: Transduce the AML cells with the lentiviral sgRNA library at a low MOI (typically 0.3-0.5) to ensure that most cells receive a single sgRNA.

-

Antibiotic Selection: Select the transduced cells using an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.[2]

C. In Vitro or In Vivo Screening:

-

In Vitro Screen:

-

Culture the transduced cell population for a defined period (e.g., 14-21 days).

-

Harvest genomic DNA from the initial population (T0) and the final population.

-

-

In Vivo Screen (Orthotopic Xenograft Model): [1]

-

Inject the transduced AML cells into immunodeficient mice (e.g., NSG mice).

-

Allow tumors to establish and grow.

-

Harvest AML cells from the bone marrow or spleen of the mice at a predetermined endpoint.

-

Isolate genomic DNA from the harvested cells.

-

D. Data Analysis:

-

sgRNA Sequencing: Amplify the sgRNA sequences from the isolated genomic DNA by PCR.

-

Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.

-

Data Deconvolution and Analysis: Use bioinformatics tools like MAGeCK to analyze the sequencing data.[2][3] Identify sgRNAs that are depleted or enriched in the final cell population compared to the initial population. Genes targeted by multiple depleted sgRNAs are considered essential for cell fitness under the screening conditions.

Validation of Gene Hits

A. Competitive Growth Assay:

-

Generate individual knockout cell lines for the gene of interest (e.g., SLC5A3) using 2-3 different sgRNAs.

-

Co-culture the knockout cells with wild-type cells (expressing a fluorescent marker for differentiation).

-

Monitor the ratio of knockout to wild-type cells over time using flow cytometry. A decrease in the proportion of knockout cells indicates a fitness defect.

B. Cell Viability/Proliferation Assay:

-

Plate the knockout and wild-type cells at the same density.

-

Measure cell viability or proliferation at different time points using assays like CellTiter-Glo or by direct cell counting.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for an in vivo CRISPR screen and the logical relationship from discovery to therapeutic application.

Caption: In vivo CRISPR screening workflow.

Caption: From discovery to therapeutic strategy.

Conclusion

CRISPR-based screening is a powerful, unbiased approach for identifying novel therapeutic targets and elucidating the underlying mechanisms of cancer cell survival. The discovery of the dependency of AML on the myo-inositol transporter SLC5A3 serves as a prime example of how this technology can uncover metabolic vulnerabilities. The protocols and workflows detailed in this document provide a framework for researchers to apply similar methodologies to their own areas of interest in cancer research and drug development.

References

- 1. An In Vivo CRISPR Screening Platform for Prioritizing Therapeutic Targets in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Measuring MAPK14 (p38 MAPK) Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase 14 (MAPK14), commonly known as p38 mitogen-activated protein kinase (p38 MAPK), is a critical serine/threonine kinase involved in cellular responses to a variety of external stimuli, including stress, cytokines, and UV radiation.[1] The p38 MAPK signaling pathway plays a central role in regulating inflammation, cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of p38 MAPK activity is implicated in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.[1][4] Consequently, the accurate measurement of MAPK14 activity is essential for both basic research and the development of novel therapeutic agents targeting this pathway.

These application notes provide an overview of the primary techniques used to measure MAPK14 activity, complete with detailed experimental protocols and data presentation guidelines.

Key Techniques for Measuring MAPK14 Activity

Several robust methods are available to quantify the activity of MAPK14. The choice of assay depends on the specific research question, available equipment, and desired throughput. The most common approaches include:

-

In Vitro Kinase Assay: A direct measure of the enzymatic activity of p38 MAPK, typically by quantifying the phosphorylation of a specific substrate.

-

Western Blotting for Phosphorylated p38 MAPK: An indirect measure of activity that detects the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182, which is required for its activation.[5]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantifying the amount of total or phosphorylated p38 MAPK in a sample.

MAPK14 Signaling Pathway

The canonical p38 MAPK signaling cascade is initiated by a variety of extracellular stimuli that activate upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[2][6] These MKKs then dually phosphorylate p38 MAPK on its Thr-Gly-Tyr (TGY) motif in the activation loop, leading to its conformational activation.[3][6] Activated p38 MAPK, in turn, phosphorylates a wide array of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF-2, MEF2C), thereby mediating diverse cellular responses.[7][8]

Experimental Protocols

In Vitro p38 MAPK Kinase Assay (Non-Radioactive)

This protocol describes the measurement of p38 MAPK activity by immunoprecipitating the active, phosphorylated form of the enzyme and then performing an in vitro kinase reaction using a recombinant substrate, Activating Transcription Factor 2 (ATF-2). The phosphorylation of ATF-2 is subsequently detected by Western blotting.[7]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody (mAb) beads

-

Recombinant ATF-2 protein

-

Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution (10 mM)

-

SDS-PAGE sample buffer

-

Primary antibody: Phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Lysate Preparation:

-

Treat cells with the desired stimulus to activate the p38 MAPK pathway.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Immunoprecipitation of Active p38 MAPK:

-

Incubate 200-500 µg of cell lysate with the immobilized Phospho-p38 MAPK antibody beads overnight at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer and then once with kinase assay buffer.

-

-

In Vitro Kinase Reaction:

-

Resuspend the antibody-bead pellet in 50 µL of kinase assay buffer.

-

Add 1 µg of recombinant ATF-2 protein to the reaction mixture.

-

Initiate the kinase reaction by adding ATP to a final concentration of 200 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding 25 µL of 3X SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Phospho-ATF-2 (Thr71) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow:

Western Blotting for Phospho-p38 MAPK

This protocol allows for the semi-quantitative determination of p38 MAPK activation by measuring the levels of dually phosphorylated p38 MAPK.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibody: Phospho-p38 MAPK (Thr180/Tyr182) antibody

-

Primary antibody for total protein control: p38 MAPK antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Sample Preparation:

-

Prepare cell lysates as described in the in vitro kinase assay protocol.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection and Analysis:

-

Detect the signal using a chemiluminescent substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK, or run a parallel gel for the total protein control.

-

Quantify the band intensities using densitometry software. The ratio of phospho-p38 to total p38 represents the level of activation.

-

Data Presentation

Quantitative data from MAPK14 activity assays should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Inhibition of p38 MAPKα Activity by Various Compounds

| Compound | IC50 (nM) | Assay Type | Reference |

| SB203580 | 50 - 100 | In vitro kinase assay | [7] |

| BIRB 796 | 38 | In vitro kinase assay | [9] |

| Pamapimod | 18 | In vitro kinase assay | [9] |

| AZD7624 | ~10 | In vitro kinase assay | [10] |

Table 2: Quantification of p38 MAPK Activation in Response to Anisomycin Treatment in HeLa Cells (Cell-Based ELISA)

| Anisomycin (µg/mL) | Incubation Time (min) | OD 450 nm (Phospho-p38) | Fold Change vs. Control |

| 0 (Control) | 30 | 0.15 | 1.0 |

| 0.2 | 10 | 0.45 | 3.0 |

| 0.2 | 20 | 0.60 | 4.0 |

| 0.2 | 30 | 0.75 | 5.0 |

| 1.0 | 10 | 0.80 | 5.3 |

| 1.0 | 20 | 1.20 | 8.0 |

| 1.0 | 30 | 1.50 | 10.0 |

| Data are representative and adapted from a typical cell-based ELISA experiment.[11] |

Conclusion

The methods described in these application notes provide robust and reliable approaches for measuring the activity of MAPK14 (p38 MAPK). The choice between an in vitro kinase assay, Western blotting for the phosphorylated form, or an ELISA-based method will depend on the specific experimental goals. Careful execution of these protocols and clear presentation of the resulting quantitative data are crucial for advancing our understanding of p38 MAPK signaling in health and disease and for the development of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 8. promega.com [promega.com]

- 9. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Menin-MLL Inhibitors in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction